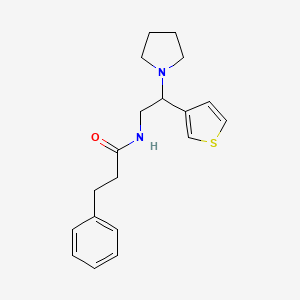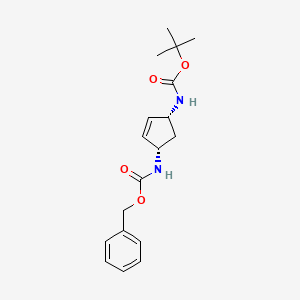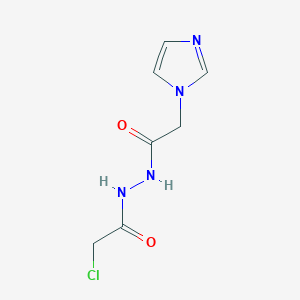
3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide, also known as PT-141, is a synthetic peptide that is currently being researched for its potential applications in treating sexual dysfunction and other related disorders.
Mecanismo De Acción
3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide works by activating the melanocortin receptors in the brain, which are involved in regulating sexual behavior and other physiological functions. Specifically, 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide activates the MC4 receptor, which is responsible for stimulating sexual arousal and desire. This activation leads to an increase in dopamine and other neurotransmitters, which in turn promotes sexual behavior.
Biochemical and Physiological Effects:
3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide has been shown to have a number of biochemical and physiological effects, particularly in relation to sexual function. Studies have shown that 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide can increase sexual desire, arousal, and satisfaction in both men and women. In addition, 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide has been shown to improve sexual function in men with erectile dysfunction, and to increase libido in women with hypoactive sexual desire disorder. Other potential effects of 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide include appetite suppression and stress reduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide for lab experiments is its specificity for the MC4 receptor, which allows for targeted activation of this receptor without affecting other systems in the body. However, 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide can be difficult and expensive to synthesize, which can limit its availability for research purposes. In addition, the effects of 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide on sexual function can be difficult to measure objectively, which can make it challenging to conduct rigorous scientific studies.
Direcciones Futuras
There are a number of potential future directions for research on 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide. One area of focus is the development of more efficient and cost-effective synthesis methods, which could increase the availability of 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide for research purposes. In addition, further studies are needed to better understand the mechanisms of action of 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide and its potential applications in treating other conditions beyond sexual dysfunction. Finally, research is needed to explore the long-term safety and efficacy of 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide, particularly in relation to its potential use as a therapeutic agent.
Métodos De Síntesis
3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide is synthesized through a series of chemical reactions, starting with the amino acid phenylalanine. The process involves the addition of various chemical groups, including pyrrolidine, thiophene, and propanamide, to create the final compound. The synthesis of 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide is a complex process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide has been the subject of numerous scientific studies, particularly in the field of sexual dysfunction. Research has shown that 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide can stimulate sexual arousal and desire in both men and women, making it a potential treatment for conditions such as erectile dysfunction and hypoactive sexual desire disorder. In addition, 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide has been studied for its potential use in treating other conditions, such as anorexia nervosa and post-traumatic stress disorder.
Propiedades
IUPAC Name |
3-phenyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-19(9-8-16-6-2-1-3-7-16)20-14-18(17-10-13-23-15-17)21-11-4-5-12-21/h1-3,6-7,10,13,15,18H,4-5,8-9,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDRLTOQSBHOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2963943.png)


![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B2963950.png)


![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2963955.png)
![2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2963956.png)

![2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2963960.png)